molecular formula C27H27BrN2O2 B12807167 2-INDOLINONE, 5-BROMO-3,3-DI-p-TOLYL-1-(MORPHOLINOMETHYL)- CAS No. 75472-68-3

2-INDOLINONE, 5-BROMO-3,3-DI-p-TOLYL-1-(MORPHOLINOMETHYL)-

Cat. No.: B12807167
CAS No.: 75472-68-3
M. Wt: 491.4 g/mol
InChI Key: YCZHKHMMIZGVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- typically involves the following steps:

    Bromination: The indole nucleus is brominated at the 5-position using bromine or a brominating agent under controlled conditions.

    Substitution: The 3,3-di-p-tolyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Morpholinomethylation: The morpholinomethyl group is added via a nucleophilic substitution reaction, where morpholine reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine or morpholinomethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of various substituted indolinone derivatives.

Scientific Research Applications

2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, di-p-tolyl, and morpholinomethyl groups makes it a versatile compound for various applications.

Properties

CAS No.

75472-68-3

Molecular Formula

C27H27BrN2O2

Molecular Weight

491.4 g/mol

IUPAC Name

5-bromo-3,3-bis(4-methylphenyl)-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C27H27BrN2O2/c1-19-3-7-21(8-4-19)27(22-9-5-20(2)6-10-22)24-17-23(28)11-12-25(24)30(26(27)31)18-29-13-15-32-16-14-29/h3-12,17H,13-16,18H2,1-2H3

InChI Key

YCZHKHMMIZGVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)N(C2=O)CN4CCOCC4)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.